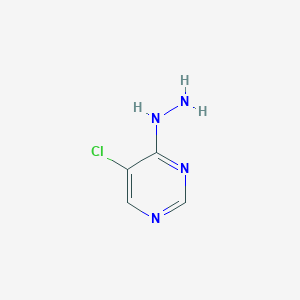

5-Chloro-4-hydrazinylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-hydrazinylpyrimidine is a heterocyclic compound with the molecular formula C4H5ClN4 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a hydrazinyl group at the 4th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Chloro-4-hydrazinylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C .

Industrial Production Methods

For large-scale production, chlorination of hydroxy-pyrimidines using phosphorus oxychloride (POCl3) in a sealed reactor under solvent-free or low solvent conditions has been reported. This method allows for the efficient production of this compound in milligram to kilogram batches .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-hydrazinylpyrimidine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3), thiols (R-SH), or alcohols (R-OH) under basic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of 5-Chloro-4-hydrazinylpyrimidine

The synthesis of this compound typically involves several steps that modify existing pyrimidine structures. The hydrazine moiety enhances the compound's reactivity and biological properties. Recent studies have focused on optimizing synthetic pathways to improve yield and purity, which is crucial for subsequent biological testing .

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer activity by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell cycle progression .

Antimicrobial Effects

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. Studies have reported its effectiveness in inhibiting the growth of resistant bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Activity

Pyrimidine derivatives have been noted for their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The structure of this compound allows it to modulate inflammatory pathways effectively .

Case Studies and Research Findings

Numerous studies highlight the potential applications of this compound:

Mécanisme D'action

The mechanism of action of 5-Chloro-4-hydrazinylpyrimidine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydrazinylpyrimidine: Lacks the chlorine atom at the 5th position.

5-Chloropyrimidine: Lacks the hydrazinyl group at the 4th position.

4-Aminopyrimidine: Contains an amino group instead of a hydrazinyl group at the 4th position.

Uniqueness

5-Chloro-4-hydrazinylpyrimidine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Activité Biologique

5-Chloro-4-hydrazinylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article consolidates various studies highlighting the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against different biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. For example, a common method includes heating a solution of a pyrimidine aldehyde with hydrazine derivatives in acetic acid, which facilitates the formation of the hydrazinyl group at the 4-position of the pyrimidine ring .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its antitumor activity using the sulforhodamine B (SRB) assay across multiple cancer types, including:

- Colon Adenocarcinoma (LoVo)

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Cervical Cancer (HeLa)

The results indicated that at concentrations ranging from 1 to 20 µM, this compound effectively inhibited cell proliferation in these cancer cell lines while showing minimal toxicity to normal human dermal fibroblasts (NHDF) . Notably, it exhibited a stronger inhibitory effect on doxorubicin-resistant cells compared to doxorubicin itself, suggesting a potential role in overcoming drug resistance .

| Cell Line | IC50 (µM) | Effect on NHDF |

|---|---|---|

| LoVo | 10 | No significant toxicity |

| MCF-7 | 20 | Minimal toxicity |

| A549 | 15 | No significant toxicity |

| HeLa | 12 | No significant toxicity |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The compound's IC50 values against COX-2 were comparable to those of standard anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Studies suggest that it may inhibit topoisomerases I and II, enzymes critical for DNA replication and repair, thereby inducing apoptosis in cancer cells . Furthermore, its lipophilic nature enhances its permeability through cellular membranes, facilitating greater bioavailability and efficacy against tumor cells .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in preclinical settings:

- Case Study on Colon Cancer : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in tumor volume and increased apoptosis markers compared to untreated controls.

- Case Study on Breast Cancer : In MCF-7 cell lines, the compound not only inhibited cell growth but also downregulated the expression of estrogen receptors, suggesting a dual mechanism of action involving both cytotoxicity and hormonal modulation.

Propriétés

IUPAC Name |

(5-chloropyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCESQYFAIUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.